

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylacetophenone

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Compound of Interest

Compound Name: 2-Hydroxy-5-methylacetophenone

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This technical guide provides a comprehensive overview of the primary synthesis pathways for **2-Hydroxy-5-methylacetophenone**, a key intermediate in the pharmaceutical and fine chemical industries. This document details the core synthetic methodologies, including the Fries rearrangement and Friedel-Crafts acylation, providing in-depth experimental protocols and quantitative data to support research and development.

Core Synthesis Pathways

The synthesis of **2-Hydroxy-5-methylacetophenone** is predominantly achieved through two classical organic reactions: the Fries rearrangement of p-cresyl acetate and the Friedel-Crafts acylation of p-cresol. Both methods offer viable routes to the target molecule, with variations in reaction conditions influencing yield and purity.

Fries Rearrangement of p-Cresyl Acetate

The Fries rearrangement is a robust method for the synthesis of hydroxyaryl ketones from phenolic esters.^{[1][2]} The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ($AlCl_3$), and involves the intramolecular migration of an acyl group to the aromatic ring.
^{[1][2]}

The reaction of p-cresyl acetate with a Lewis acid catalyst leads to the formation of an acylium ion intermediate. This electrophile then attacks the aromatic ring, primarily at the ortho position

to the hydroxyl group, to yield **2-Hydroxy-5-methylacetophenone**. The temperature of the reaction can influence the regioselectivity, with higher temperatures generally favoring the ortho product.

A greener alternative to the traditional Fries rearrangement involves the use of a solid composite catalyst and microwave irradiation. This method aims to reduce the generation of aluminum-containing waste and minimize equipment corrosion.^[3]

Friedel-Crafts Acylation of p-Cresol

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.^[4] In this pathway, p-cresol is acylated using an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like AlCl_3 .^{[5][6]}

The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of p-cresol. The hydroxyl and methyl groups on the p-cresol ring are ortho, para-directing activators. Due to the steric hindrance from the methyl group, the acylation predominantly occurs at the ortho position to the hydroxyl group, leading to the formation of **2-Hydroxy-5-methylacetophenone**.

Data Presentation

The following tables summarize the quantitative data for the key synthesis pathways of **2-Hydroxy-5-methylacetophenone**.

Table 1: Fries Rearrangement of p-Cresyl Acetate

Parameter	Value	Reference
Starting Material	p-Cresyl acetate	[1]
Catalyst	Anhydrous AlCl_3	[1]
Reactant Ratio	50 ml p-cresyl acetate to 120 g AlCl_3	[1]
Temperature	120°C	[1]
Reaction Time	45 minutes	[1]
Yield	38 g	[1]
Melting Point	50°C	[1]

Table 2: Microwave-Assisted Fries Rearrangement

Parameter	Value	Reference
Starting Material	4-Nonylphenol and acetic acid (to form the ester in situ)	[3]
Catalyst	Solid composite catalyst (silica gel loaded composite chloride salt)	[3]
Solvent	n-Hexane	[3]
Treatment	Microwave irradiation	[3]
Note	This method produces a derivative, 2-hydroxy-5-nonyl acetophenone.	[3]

Table 3: Friedel-Crafts Acylation of p-Cresol (Adapted from Toluene Acylation)

Parameter	Value	Reference
Starting Material	p-Cresol	[5][6]
Acyling Agent	Acetyl chloride or Acetic anhydride	[5][7]
Catalyst	Anhydrous AlCl ₃	[5][8]
Solvent	Dichloromethane	[5][8]
Temperature	0-5°C (addition), then room temperature	[6]
Reaction Time	1-2 hours at room temperature	[6]
Work-up	Quenching with ice and HCl, extraction, and washing	[5][6]
Note	Yield and purity are expected to be high, with the primary product being the ortho-acylated isomer.	

Experimental Protocols

Fries Rearrangement of p-Cresyl Acetate

Materials:

- p-Cresyl acetate (50 ml)
- Anhydrous aluminum chloride (120 g)
- Ice cold water
- Hydrochloric acid (HCl)
- Glacial acetic acid

Procedure:

- In a reaction vessel, mix p-cresyl acetate (50 ml) with anhydrous aluminum chloride (120 g).
- Heat the mixture at 120°C for 45 minutes in an oil bath.
- After the reaction is complete, cool the mixture.
- Decompose the reaction mixture by carefully adding it to ice-cold water containing a small amount of HCl. This will produce a crude ketone.
- Purify the crude product by dissolving it in glacial acetic acid.
- Allow the solution to fall drop by drop with constant stirring to precipitate the purified product.
- Filter the resulting greenish-white solid.
- The expected yield is approximately 38 g with a melting point of 50°C.[\[1\]](#)

Friedel-Crafts Acylation of p-Cresol

Materials:

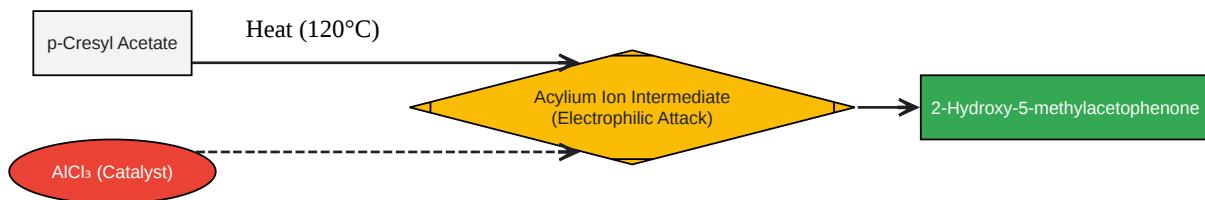
- p-Cresol
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Crushed ice
- Concentrated hydrochloric acid (HCl)
- 5% Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
- To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
- Cool the suspension to 0-5°C in an ice bath.
- In a separate dry beaker, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
- Transfer the acetyl chloride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature between 0-5°C.
- Prepare a solution of p-cresol (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
- Add the p-cresol solution dropwise to the reaction mixture while keeping the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the solution and remove the dichloromethane using a rotary evaporator to obtain the crude product.

- The crude product can be further purified by vacuum distillation or column chromatography.

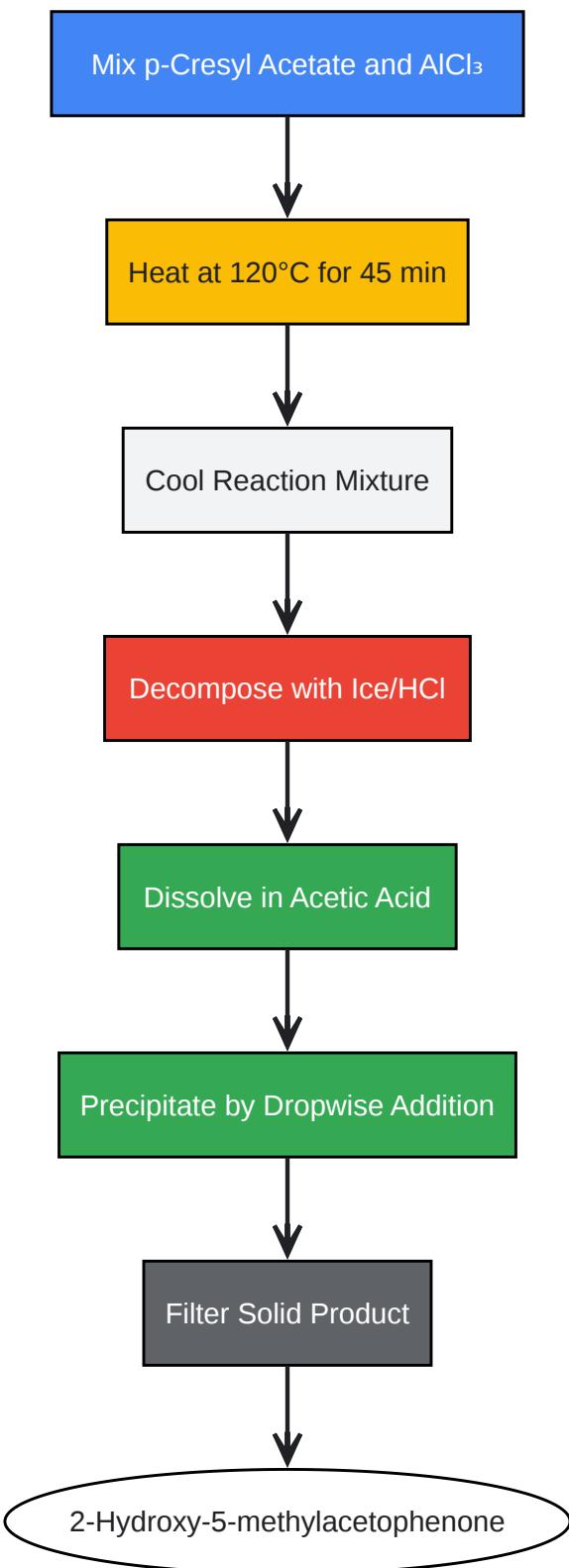
Mandatory Visualization



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Caption: Fries Rearrangement of p-Cresyl Acetate.

Caption: Friedel-Crafts Acylation of p-Cresol.



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Caption: Experimental Workflow for Fries Rearrangement.

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